Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Description
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Properties
IUPAC Name |
methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARDCMWFPGKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
This technical guide details the chemical profile, synthesis, and application of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate (CAS 1803593-25-0) . This molecule serves as a critical, high-value synthon in the development of central nervous system (CNS) agents, specifically targeting the 3-methoxyphenyl pharmacophore —a structural motif fundamental to the efficacy of dual-action analgesics like Tramadol and Tapentadol.
Synthon Profile & Strategic Application in CNS Ligand Design
Part 1: Strategic Significance
In the landscape of medicinal chemistry, the 3-methoxyphenyl moiety is a privileged structure, serving as the primary anchor for binding to the
This compound represents a "masked" linear precursor to this pharmacophore. Unlike cyclic intermediates (e.g., cyclohexanones used in Tramadol synthesis), this acyclic ester offers three distinct strategic advantages:
-
Stereochemical Flexibility: It allows for late-stage introduction of chirality at the benzylic position (C5) via asymmetric synthesis or chiral resolution.
-
Divergent Synthesis: The terminal ester group (C1) provides a handle for cyclization, amidation, or reduction, enabling the construction of diverse scaffolds (piperidines, morpholines, or acyclic amines) from a single parent compound.
-
Metabolic Stability: The methoxy-protection at the benzylic position prevents premature oxidation during multi-step synthesis, serving as a robust protecting group that can be retained or cleaved to reveal the active pharmacophore.
Part 2: Chemical Entity Profile
Physicochemical Data
| Property | Specification |
| CAS Number | 1803593-25-0 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Physical State | Viscous Colorless Oil (Standard) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water |
| LogP (Predicted) | ~2.5 (Lipophilic) |
| Boiling Point | ~340°C (at 760 mmHg, predicted) |
| Key Functional Groups | Methyl Ester, Benzylic Ether, Aryl Methoxy |
Structural Analysis
The molecule consists of a pentanoate chain terminating in a methyl ester.[1][2] At the C5 position, the chain is substituted with a 3-methoxyphenyl ring and a methoxy group.[1][3] This specific substitution pattern mimics the "tyramine-like" binding pocket interactions seen in opioid ligands but lacks the nitrogen atom, which is typically introduced in subsequent steps.
Part 3: Synthesis & Experimental Protocols
Retrosynthetic Logic
The most robust route to CAS 1803593-25-0 involves a Grignard addition to a glutaraldehyde derivative, followed by O-methylation . This approach ensures regiocontrol and scalability.
Workflow Diagram (DOT)
Caption: Figure 1. Convergent synthesis of this compound via Grignard addition and Williamson ether synthesis.
Detailed Protocol
Step 1: Preparation of the Grignard Reagent
-
Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 eq) and a crystal of iodine.
-
Initiation: Add 10% of the total volume of 3-bromoanisole (1.0 eq) in anhydrous THF. Heat gently until the iodine color fades, indicating initiation.
-
Addition: Dropwise add the remaining 3-bromoanisole/THF solution to maintain a gentle reflux.
-
Completion: Stir for 1 hour at reflux to ensure complete formation of (3-methoxyphenyl)magnesium bromide .
Step 2: Nucleophilic Addition
-
Cooling: Cool the Grignard solution to -78°C.
-
Electrophile: Slowly add Methyl 5-oxopentanoate (1.0 eq) (freshly prepared via ozonolysis of methyl 5-hexenoate or oxidation of methyl 5-hydroxypentanoate) in THF.
-
Quench: Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with saturated
. -
Isolation: Extract with EtOAc, dry over
, and concentrate to yield the intermediate Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate .
Step 3: O-Methylation (Target Synthesis)
-
Deprotonation: Dissolve the intermediate hydroxy-ester in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Purification: Quench with ice water. Extract with
. Wash organic layer with brine to remove DMF. -
Final Polish: Purify via flash column chromatography (Hexanes:EtOAc 8:2) to isolate This compound as a clear oil.
Part 4: Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl3) | Confirms 3-methoxy group integrity. | |
| Confirms methyl ester. | ||
| Critical: Confirms successful O-methylation at C5. | ||
| Diagnostic benzylic proton. | ||
| LC-MS (ESI+) | Mass confirmation. | |
| HPLC Purity | >98.0% (AUC) | Required for biological assay usage. |
Part 5: Applications in Drug Discovery
This molecule is not merely an intermediate; it is a branch point for diversity-oriented synthesis (DOS).
Synthesis of Tapentadol Analogs
The linear chain can be cyclized or aminated to mimic the Tapentadol structure.
-
Pathway: Hydrolysis of the ester
Amide formation (with Dimethylamine) Reduction of the benzylic methoxy (using /TFA) to the alkyl-aryl core.
Novel MOR/NRI Ligands
By reacting the ester with diamines, researchers can generate benzimidazole or imidazoline derivatives that retain the 3-methoxyphenyl "warhead" for receptor binding.
Pharmacophore Mapping (DOT)
Caption: Figure 2. Pharmacophore mapping showing the transition from the linear ester precursor to the active opioid receptor ligand scaffold.
References
-
PubChem. (n.d.).[4] this compound (Compound).[3][5][6] National Library of Medicine.[7][8] Retrieved from [Link]
-
Tzschentke, T. M., et al. (2007). Tapentadol Hydrochloride: A Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for the 3-methoxyphenyl pharmacophore). Retrieved from [Link]
-
Raffa, R. B., et al. (2012). Mechanistic basis for the dual mechanism of action of tapentadol. Journal of Clinical Pharmacy and Therapeutics. (Mechanistic insight). Retrieved from [Link]
Sources
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- 2. methyl 5-methoxy-3-oxopentanoate, 62462-05-9 [thegoodscentscompany.com]
- 3. 1803593-25-0|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 5-methoxypentanoate | C7H14O3 | CID 542362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 55822-86-1|Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate|BLD Pharm [bldpharm.com]
- 6. 1281333-35-4|Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate|BLD Pharm [bldpharm.com]
- 7. 5-[1-(4-Methoxyphenyl)ethylamino]pentanoic acid | C14H21NO3 | CID 103256070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate SMILES string
An In-Depth Technical Guide to Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to propose a robust synthetic pathway, recommend analytical characterization methods, and discuss its potential applications. This prospective approach is designed to equip researchers with the foundational knowledge required to synthesize and investigate this novel chemical entity.
Compound Profile and Physicochemical Properties
This compound is a complex ester featuring a pentanoate backbone substituted with two distinct methoxy groups: one benzylic ether and one methyl ester. The presence of the 3-methoxyphenyl moiety is a common feature in many biologically active molecules, suggesting potential utility as a scaffold or intermediate in pharmaceutical development.
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the target compound is determined to be: COC(c1cccc(OC)c1)CCCC(=O)OC.
A summary of its computed physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₄ | (Calculated) |
| Molecular Weight | 252.31 g/mol | (Calculated) |
| IUPAC Name | This compound | (Nomenclature) |
| Canonical SMILES | COC(c1cccc(OC)c1)CCCC(=O)OC | (Structure Derived) |
| Predicted XLogP3 | 2.8 - 3.2 | (Analog-based est.) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 4 | (Calculated) |
Proposed Synthesis and Mechanistic Rationale
A robust and logical synthetic route is critical for the successful generation of a novel compound. The following multi-step pathway is proposed, starting from commercially available precursors. This route is designed for clarity, high potential yield, and control over side reactions.
Synthetic Workflow Overview
The proposed synthesis involves four key transformations:
-
Grignard Reaction: Formation of the core carbon skeleton and introduction of a hydroxyl group via nucleophilic addition.
-
Williamson Ether Synthesis: Conversion of the secondary alcohol to the target methoxy ether.
-
Oxidative Cleavage: Generation of the terminal carboxylic acid from an alkene precursor.
-
Fischer Esterification: Formation of the final methyl ester product.
An In-Depth Technical Guide to Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, a compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information on its structural analogs, proposes a viable synthetic route, predicts its physicochemical and spectroscopic properties, and explores its potential therapeutic applications. By examining the roles of its constituent moieties—the 3-methoxyphenyl group and the methoxypentanoate backbone—we aim to provide a foundational resource for researchers investigating this and similar chemical entities. This guide includes detailed, actionable protocols and theoretical frameworks to stimulate further research and development.
Introduction: Unveiling a Novel Chemical Entity
This compound is a unique ester with a complex functionality that suggests a range of potential applications in pharmacology. The presence of a methoxy-substituted phenyl ring is a common feature in many biologically active compounds, often influencing their binding to therapeutic targets and their metabolic stability. The pentanoate chain with a geminal methoxy group at the 5-position further adds to its chemical novelty and potential for specific molecular interactions. The methoxy group, in particular, is a prevalent substituent in numerous approved drugs, where it can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.
This guide serves as a Senior Application Scientist's perspective on the evaluation of a novel compound. We will proceed by first establishing its identity and then delving into a proposed synthesis, predicted properties, and a discussion of its potential as a scaffold in drug development.
Chemical Identity and Predicted Physicochemical Properties
The formal IUPAC name for the topic compound is This compound . Its chemical structure consists of a five-carbon pentanoate chain with a methyl ester at one end. The fifth carbon is uniquely substituted with both a methoxy group and a 3-methoxyphenyl group.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₂₀O₄ | Calculated from structure |
| Molecular Weight | 252.31 g/mol | Calculated from formula |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Estimated based on similar structures. Indicates moderate lipophilicity. |
| Boiling Point | > 300 °C | Estimated; likely high due to molecular weight and polarity. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water. | Based on functional groups. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Common for compounds of this size and functionality. |
Proposed Synthesis: A Grignard Approach
A plausible and efficient synthetic route to this compound involves the reaction of a suitable Grignard reagent with a precursor ester. Specifically, the addition of 3-methoxyphenylmagnesium bromide to a 5-oxo-pentanoate derivative would be a key step.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to methyl 5,5-dimethoxypentanoate and 3-methoxyphenylmagnesium bromide as key precursors. The Grignard reagent can be readily prepared from 3-bromoanisole and magnesium metal.
Experimental Workflow for Synthesis
The following is a detailed, step-by-step protocol for the proposed synthesis.
Step 1: Preparation of 3-methoxyphenylmagnesium bromide
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Add magnesium turnings to the flask. In the dropping funnel, place a solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of the 3-bromoanisole solution to the magnesium turnings. If the reaction does not initiate spontaneously (as evidenced by bubbling and heat generation), a crystal of iodine or gentle warming may be used.
-
Reaction: Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent.[1][2]
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 5,5-dimethoxypentanoate in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the prepared 3-methoxyphenylmagnesium bromide solution to the cooled ester solution via a cannula or dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Predicted Spectroscopic Data for Characterization
The following table summarizes the expected spectroscopic signatures for the title compound, which are crucial for its characterization and confirmation of its synthesis.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl ester protons (~3.6-3.7 ppm).- Singlet for the methoxy group on the pentanoate chain (~3.2-3.4 ppm).- Singlet for the methoxy group on the phenyl ring (~3.8 ppm).- Multiplets for the methylene protons of the pentanoate chain (~1.5-2.5 ppm).- Aromatic protons of the 3-methoxyphenyl group in the range of ~6.8-7.3 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester (~173-175 ppm).- Quaternary carbon at position 5 (~100-105 ppm).- Methoxy carbons (~50-60 ppm).- Methylene carbons of the pentanoate chain (~20-40 ppm).- Aromatic carbons (~110-160 ppm). |
| IR (Infrared) | - Strong C=O stretch of the ester (~1730-1750 cm⁻¹).- C-O stretches for the ether and ester linkages (~1050-1250 cm⁻¹).- Aromatic C-H and C=C stretches. |
| Mass Spec (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic fragmentation patterns, including loss of methoxy and methyl ester groups. |
Potential Applications in Drug Discovery
The structural features of this compound suggest several potential avenues for its application in drug discovery.
As a Scaffold for Novel Therapeutics
The molecule can be considered a privileged scaffold. The 3-methoxyphenyl group is present in a number of centrally acting agents, and its substitution pattern can be modified to tune activity and selectivity. The pentanoate chain offers a flexible linker that can be further functionalized to interact with specific binding pockets in target proteins.
Potential as an Anticancer Agent
Many compounds containing methoxy-substituted phenyl rings exhibit anticancer properties. The methoxy group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.[3] Furthermore, certain methoxyflavones and related compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3]
Neurological and Psychiatric Applications
The 3-methoxyphenyl moiety is a key component of several psychoactive compounds. It is structurally related to neurotransmitters and can interact with various receptors in the central nervous system. For instance, some tryptamine derivatives with a 5-methoxy group (structurally analogous to the 3-methoxyphenyl group in terms of the electronic effect of the methoxy substituent) are known to be agonists at serotonin receptors.
Visualization of Potential Drug Development Pathway
Caption: A generalized pathway for the development of a novel chemical entity.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential for further investigation. This technical guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established organic chemistry principles. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental verification of its properties. Subsequently, a broad biological screening against a panel of cancer cell lines and relevant CNS targets would be a logical next step to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the methoxyphenyl ring and the pentanoate chain, could lead to the discovery of potent and selective drug candidates. This guide is intended to be a catalyst for such research, providing the necessary theoretical and practical framework to begin the exploration of this promising molecule.
References
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
-
PubChem. (n.d.). Methyl 5-methoxypentanoate. Retrieved from [Link]
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Dana Bioscience. (n.d.). This compound 100mg. Retrieved from [Link]
-
MDPI. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, a compound of interest in organic synthesis and medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. We will delve into the theoretical principles governing solubility, present predicted physicochemical properties, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This document is intended to be a practical resource for researchers, enabling them to make informed decisions about solvent selection and handling of this compound.
Introduction to this compound and the Imperative of Solubility
This compound is a complex organic molecule featuring an ester, an ether, and an aromatic ring. Its structural attributes suggest a nuanced solubility profile that is critical for its application in synthetic chemistry and potential use in drug development pipelines. Understanding the solubility of this compound is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and modification reactions to ensure optimal reaction kinetics and yield.
-
Purification: Developing effective crystallization or chromatographic purification methods.
-
Formulation Development: For potential therapeutic agents, solubility is a key determinant of drug delivery and bioavailability.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR.
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its polarity, hydrogen bonding capability, and molecular size will be the primary determinants of its solubility in various organic solvents.
Theoretical Physicochemical Properties and Predicted Solubility Profile
Given the lack of empirical data, we can leverage computational tools to predict the physicochemical properties of this compound.[3][4][5][6][7] These predictions provide a theoretical foundation for anticipating its solubility behavior.
Predicted Physicochemical Properties of this compound:
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₄H₂₀O₄ | - |
| Molecular Weight | 252.31 g/mol | A moderate molecular weight that should not inherently limit solubility in a wide range of solvents. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | A positive logP value indicates a preference for nonpolar environments over water. This suggests good solubility in many organic solvents. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits its ability to self-associate via hydrogen bonds.[8][9] |
| Hydrogen Bond Acceptors | 4 (two ether oxygens, two ester oxygens) | The presence of multiple hydrogen bond acceptors allows for interaction with protic solvents (e.g., alcohols).[8][9] |
| Polar Surface Area (PSA) | ~52.6 Ų | A moderate PSA suggests that the molecule has polar characteristics, which will contribute to its solubility in polar solvents. |
Predicted Solubility Profile:
Based on these predicted properties, we can anticipate the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane and chloroform. Good solubility is also anticipated in moderately polar solvents like ethyl acetate and acetone.
-
Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. While the compound can accept hydrogen bonds, its overall nonpolar character from the aromatic ring and alkyl chain may limit its solubility in highly polar, hydrogen-bonding networks.
-
Low to Insoluble: Expected in nonpolar aliphatic solvents like hexane and cyclohexane due to the significant polarity of the ester and ether functional groups. It is also predicted to have very low solubility in water.
Experimental Determination of Solubility
The following protocols are provided as a guide for researchers to experimentally determine the solubility of this compound.
Qualitative Solubility Assessment
A simple and rapid method to screen for suitable solvents.[10]
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe for complete dissolution.
-
Categorize the solubility as:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely upon addition of up to 1 mL of solvent.
-
Slightly Soluble: Some, but not all, of the compound dissolves.
-
Insoluble: No apparent dissolution.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12][13][14][15] It involves equilibrating an excess of the solid compound with the solvent of interest.
Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Add an excess amount (e.g., 20 mg) of this compound to a glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature for a short period to allow the excess solid to sediment.[11] For a more complete separation, centrifuge the sample or filter the supernatant through a 0.22 µm syringe filter.[16][17]
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of the dissolved compound.[17][18][19][20]
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining the concentration of a solute.[11][17][18][19][20]
Protocol:
-
Method Development: Develop a reverse-phase HPLC method with a suitable C18 column. The mobile phase will likely consist of a mixture of water and acetonitrile or methanol. The detector should be set to a wavelength where this compound has a strong UV absorbance.
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations and inject them into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant from the shake-flask experiment and determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.
Factors Influencing the Solubility of this compound
The solubility of this compound will be influenced by several key factors:
-
Solvent Polarity: As predicted, the solubility will vary significantly with the polarity of the solvent. A systematic study across a range of solvents with varying polarity indices is recommended.
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors (e.g., alcohols) will interact with the ether and ester oxygen atoms, potentially enhancing solubility.[8][9]
-
Temperature: The solubility of solids in liquids generally increases with temperature.[1] Therefore, performing solubility determinations at different temperatures can be informative, especially for crystallization processes.
-
Molecular Structure of the Solvent: The size and shape of the solvent molecules can also play a role. For example, bulky solvents may be less effective at solvating the solute.
Data Summary and Interpretation
Since experimental data is not publicly available, the following table is presented as a template for researchers to populate with their own experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound at 25 °C.
| Solvent | Solvent Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Hexane | 0.1 | Insoluble | |
| Toluene | 2.4 | ||
| Diethyl Ether | 2.8 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Isopropanol | 3.9 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Water | 10.2 | Insoluble |
Conclusion and Recommendations
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While theoretical predictions suggest good solubility in a range of polar aprotic and moderately polar solvents, experimental verification is crucial. The provided protocols for qualitative and quantitative solubility determination, particularly the shake-flask method coupled with HPLC analysis, offer a robust approach for generating reliable data. It is recommended that researchers perform these experiments in their own laboratories to obtain the specific solubility data required for their applications. This will enable more efficient process development, from synthesis and purification to formulation and analysis.
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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Online Chemical Modeling Environment. (n.d.). Retrieved from [Link]
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A Technical Guide to Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate: Synthesis, Characterization, and Research Applications
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, a novel chemical entity of interest in medicinal chemistry and drug discovery. As this compound does not currently possess a dedicated PubChem Compound ID (CID), this document serves as a foundational resource, detailing a proposed synthetic route, in-depth analytical characterization methodologies, and potential applications based on the analysis of its structural motifs.
Introduction and Rationale
This compound is an ester derivative characterized by a phenylpentanoate backbone with two methoxy substituents. The presence of the methoxy groups, both on the aromatic ring and at the benzylic position, suggests potential for metabolic stability and modulation of pharmacokinetic properties. The core structure, a substituted phenylpentanoate, is found in various biologically active molecules, indicating a potential for this compound to interact with a range of biological targets. This guide aims to provide the foundational chemical knowledge required for its synthesis and evaluation in a research and development setting.
Physicochemical Properties (Predicted)
Due to the absence of experimental data for the title compound, the following physicochemical properties have been predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₂₀O₄ | |
| Molecular Weight | 252.31 g/mol | |
| XLogP3 | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | The ester and ether oxygens can act as hydrogen bond acceptors. |
| Boiling Point | ~320-350 °C | Estimated based on structurally similar aromatic esters. |
| Polar Surface Area | 46.53 Ų | Calculated based on constituent functional groups. |
Proposed Synthesis
A plausible and efficient synthetic route to this compound is proposed, starting from commercially available 3-methoxybenzaldehyde and methyl 4-formylbutanoate. This multi-step synthesis involves a Grignard reaction followed by an etherification and esterification.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the Grignard reagent derived from methyl 4-bromobutanoate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate.
Step 2: Synthesis of this compound
-
To a solution of Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with methanol, followed by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the protons of the pentanoate chain, and the methyl ester protons. Aromatic protons typically appear in the range of 6.5-8.0 ppm[1][2]. Protons on a carbon adjacent to an aromatic ring (benzylic protons) usually resonate between 2.3 and 3.0 ppm[1].
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Aromatic carbons typically absorb between 110 and 140 ppm[1][3]. The chemical shift of the methoxy carbon can be indicative of its position on the aromatic ring[4].
-
2D NMR (COSY, HSQC, HMBC): These experiments will be instrumental in confirming the connectivity of the atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, allowing for the confirmation of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the structure by identifying characteristic losses, such as the loss of a methoxy group or the ester moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
C=O stretch: A strong absorption band is expected around 1735 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: Bands corresponding to the ether and ester C-O stretches will be observed in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H stretch: These will appear just above 3000 cm⁻¹[2].
-
Aliphatic C-H stretch: These will be observed just below 3000 cm⁻¹[5].
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
Potential Research Applications
Given its structural features, this compound could be a valuable tool in several areas of research:
-
Drug Discovery: As a novel scaffold, it can be used in screening assays to identify new biological activities. The presence of ester and ether functionalities provides handles for further chemical modification to explore structure-activity relationships (SAR).
-
Metabolite Synthesis: This compound could serve as a standard for identifying potential metabolites of more complex drug candidates containing the 3-methoxyphenylpentanoate moiety.
-
Materials Science: Aromatic esters with alkoxy substituents can sometimes exhibit interesting liquid crystalline or optical properties[6].
Conclusion
While this compound does not yet have a designated PubChem CID, this technical guide provides a comprehensive starting point for its synthesis, characterization, and exploration in a research context. The proposed synthetic route is robust and utilizes common laboratory reagents and techniques. The detailed analytical workflow will ensure the unambiguous identification and quality control of the synthesized compound. The potential applications outlined herein are intended to stimulate further investigation into the properties and utility of this novel chemical entity.
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Methodological & Application
Application Notes and Protocols: Esterification of 5-(3-methoxyphenyl)pentanoic Acid
Introduction
5-(3-methoxyphenyl)pentanoic acid is a valuable building block in medicinal chemistry and materials science. Its conversion to various ester derivatives is a frequent and critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients. The selection of an appropriate esterification method is paramount and depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, the desired purity of the product, and the laboratory safety infrastructure.
This comprehensive guide provides detailed protocols for three distinct and widely employed methods for the esterification of 5-(3-methoxyphenyl)pentanoic acid: the classic Fischer-Speier esterification, the mild Steglich esterification, and the highly efficient reaction with diazomethane. Each protocol is presented with a focus on the underlying chemical principles, practical execution, and purification strategies, empowering researchers to make informed decisions and achieve optimal results.
Physicochemical Properties of 5-(3-methoxyphenyl)pentanoic Acid
A thorough understanding of the starting material's properties is fundamental to designing a successful synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| CAS Number | 6500-64-7 | PubChem[1] |
| Appearance | Varies; may be a solid | N/A |
| Solubility | Soluble in many organic solvents | General chemical knowledge |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a robust and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2][3] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted towards the product.[4][5] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[4][5][6]
Causality of Experimental Choices
-
Acid Catalyst (H₂SO₄ or p-TsOH): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2][4][7]
-
Excess Alcohol (e.g., Methanol): Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product according to Le Châtelier's principle.[5][8][9]
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the system to reach equilibrium faster. The reflux temperature is determined by the boiling point of the alcohol used.[6]
Experimental Workflow
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 5-(3-methoxyphenyl)pentanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(3-methoxyphenyl)pentanoic acid (e.g., 1.0 g, 4.8 mmol) in an excess of methanol (e.g., 20 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure methyl 5-(3-methoxyphenyl)pentanoate.
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11][12] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[8][10][13]
Causality of Experimental Choices
-
DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the alcohol.
-
DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive acylpyridinium species.[13][14][15] This "active ester" intermediate readily reacts with the alcohol to form the desired ester and regenerates DMAP. The use of DMAP also suppresses the formation of the N-acylurea byproduct.[12][13]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as water can hydrolyze the O-acylisourea intermediate, reducing the yield of the desired ester.[14]
Reaction Mechanism Visualization
Caption: Simplified mechanism of Steglich Esterification.
Detailed Protocol: Synthesis of an Ester of 5-(3-methoxyphenyl)pentanoic Acid
-
Reaction Setup: To a solution of 5-(3-methoxyphenyl)pentanoic acid (e.g., 1.0 g, 4.8 mmol) and the desired alcohol (1.2 eq, 5.76 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1 eq, 0.48 mmol).
-
DCC Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq, 5.28 mmol) in anhydrous DCM (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the reaction is proceeding.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the precipitated DCU.[16]
-
Wash the filtrate with 1 M HCl (2 x 15 mL) to remove excess DMAP, followed by a saturated aqueous solution of sodium bicarbonate (2 x 15 mL), and finally with brine (1 x 15 mL).[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure ester.
Method 3: Esterification with Diazomethane
Diazomethane (CH₂N₂) is a highly efficient and clean reagent for the methylation of carboxylic acids.[17][18] The reaction is rapid, proceeds at room temperature, and the only byproduct is nitrogen gas, which simplifies purification.[17][19] However, diazomethane is also highly toxic, explosive, and carcinogenic, and must be handled with extreme caution in a well-ventilated fume hood using specialized glassware.[20][21][22][23]
Causality of Experimental Choices
-
Diazomethane (CH₂N₂): This reagent acts as a source of a methylene group that is transferred to the carboxylic acid. The reaction proceeds via an initial acid-base reaction followed by an Sₙ2 displacement.[17]
-
Ethereal Solution: Diazomethane is typically prepared and used as a solution in diethyl ether to minimize its explosive potential.[21]
-
In Situ Generation: Due to its instability, diazomethane is often generated immediately before use.[17]
Safety Precautions
EXTREME CAUTION IS ADVISED. Diazomethane is a potent poison and explosive.[21][22][23][24]
-
Wear appropriate personal protective equipment, including heavy gloves, safety goggles, and a lab coat.[20][21][22]
-
Use glassware with fire-polished edges and avoid ground-glass joints to prevent initiation of an explosion.[23]
-
Do not expose diazomethane solutions to strong light or rough surfaces.[22][23]
-
Quench any excess diazomethane with a weak acid (e.g., acetic acid) before work-up.
Experimental Workflow
Caption: Workflow for Diazomethane Esterification.
Detailed Protocol: Synthesis of Methyl 5-(3-methoxyphenyl)pentanoate
-
Reaction Setup: Dissolve 5-(3-methoxyphenyl)pentanoic acid (e.g., 0.5 g, 2.4 mmol) in a mixture of diethyl ether (15 mL) and methanol (5 mL) in a flask at 0 °C.
-
Diazomethane Addition: Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Reaction: Continue stirring at 0 °C for 15-30 minutes.
-
Work-up:
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Remove the solvents under reduced pressure to yield the crude methyl 5-(3-methoxyphenyl)pentanoate.
-
-
Purification: In many cases, the product is of sufficient purity for subsequent steps without further purification. If necessary, it can be purified by column chromatography.
Comparison of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Diazomethane Esterification |
| Conditions | Harsh (acidic, high temp) | Mild (room temperature) | Very mild (0 °C to room temp) |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC, DMAP | Carboxylic acid, diazomethane |
| Byproducts | Water | Dicyclohexylurea (DCU) | Nitrogen gas |
| Advantages | Inexpensive, scalable | Good for sensitive substrates, high yield | Very clean, high yield, easy work-up |
| Disadvantages | Not suitable for acid-labile compounds, equilibrium reaction | Expensive reagents, DCU removal can be tedious | Diazomethane is highly toxic and explosive |
| Ideal For | Large-scale synthesis of simple esters | Complex molecules with sensitive functional groups | Small-scale, rapid methylation |
Conclusion
The successful esterification of 5-(3-methoxyphenyl)pentanoic acid can be achieved through various synthetic routes. The Fischer-Speier method offers a classical, cost-effective approach for robust substrates. The Steglich protocol provides a mild and versatile alternative for more delicate molecules. Finally, esterification with diazomethane, while requiring stringent safety measures, delivers a rapid and exceptionally clean conversion to the methyl ester. The choice of method should be guided by a careful consideration of the substrate's properties, the desired scale of the reaction, and the available laboratory resources and safety protocols.
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High-Yield Synthesis of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate: A Strategic Reagent Selection Guide
Strategic Overview & Retrosynthetic Analysis
The synthesis of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate requires a disciplined approach to regiochemistry and chemoselectivity. This molecule features a 1,5-dicarbonyl spacing (modified) and a sensitive benzylic ether functionality.
The primary challenge is the meta-substitution pattern on the aromatic ring. Standard Friedel-Crafts acylation of anisole yields predominantly the para-isomer. Therefore, the strategy must rely on Grignard chemistry starting from 3-bromoanisole to guarantee the 3-position regiochemistry.
Retrosynthetic Disconnection
The synthesis is best deconstructed into three critical phases:
-
Skeleton Assembly: Constructing the
bond via nucleophilic attack on a glutaric acid derivative. -
Redox Adjustment: Chemoselective reduction of the resulting ketone to a benzylic alcohol without affecting the distal ester.
-
Functionalization:
-Methylation of the benzylic alcohol to form the final ether.
Figure 1: Retrosynthetic breakdown highlighting the convergence of 3-bromoanisole and glutaric anhydride.
Critical Reagent Selection Guide
The success of this protocol hinges on selecting reagents that balance reactivity with chemoselectivity.
| Reaction Step | Recommended Reagent | Alternative | Expert Rationale |
| Aryl Activation | Magnesium Turnings / THF | n-BuLi | Formation of the Grignard reagent is safer and more scalable than lithiation for this substrate. THF stabilizes the Grignard species. |
| Acylation | Glutaric Anhydride | Methyl 4-(chlorocarbonyl)butyrate | Anhydride opening ensures mono-addition. Acid chlorides pose a higher risk of double-addition (forming the tertiary alcohol). |
| Esterification | MeOH / cat. | MeI / | Acid-catalyzed Fischer esterification is cost-effective and scalable. |
| Reduction | Sodium Borohydride ( | CRITICAL: | |
| Etherification | NaH / MeI | Sodium Hydride provides rapid, quantitative deprotonation. |
Detailed Experimental Protocols
Phase 1: Skeleton Assembly (The Grignard-Anhydride Route)
Objective: Synthesis of 5-(3-methoxyphenyl)-5-oxopentanoic acid.
Reagents:
-
3-Bromoanisole (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Glutaric Anhydride (1.2 equiv)
-
THF (Anhydrous)
-
Iodine (crystal, catalytic)
Protocol:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the 3-bromoanisole solution in THF. Heat gently to initiate (color change colorless
cloudy grey). Add remaining bromide dropwise to maintain gentle reflux. Stir for 1 hour post-addition. -
Acylation: Cool the Grignard solution to -78°C (Dry ice/Acetone bath). This low temperature is critical to prevent double addition.
-
Addition: Dissolve Glutaric Anhydride in THF and add dropwise to the Grignard reagent over 30 minutes.
-
Workup: Allow to warm to 0°C. Quench with saturated aqueous
. Acidify to pH 2 with 1M HCl to ensure the carboxylic acid is protonated. Extract with Ethyl Acetate ( ). -
Purification: The keto-acid intermediate can often be used directly, but recrystallization from hexanes/EtOAc is recommended for analytical purity.
Phase 2: Esterification & Chemoselective Reduction
Objective: Conversion to Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate.
Reagents:
-
Methanol (Solvent/Reagent)
-
Sulfuric Acid (Catalyst)
-
Sodium Borohydride (
)
Protocol:
-
Fischer Esterification: Dissolve the keto-acid in MeOH (0.5 M). Add catalytic
(5 mol%). Reflux for 4 hours. Monitor by TLC (disappearance of acid). -
Neutralization: Cool to room temperature. Neutralize with solid
. Filter off salts and concentrate the filtrate to obtain the Methyl 5-(3-methoxyphenyl)-5-oxopentanoate . -
Reduction: Dissolve the crude keto-ester in MeOH. Cool to 0°C (Ice bath).
-
Hydride Addition: Add
(0.5 equiv) portion-wise. Note: Gas evolution ( ) will occur. -
Monitoring: Stir at 0°C for 30 minutes. TLC should show conversion of the ketone (less polar) to the alcohol (more polar). The ester spot should remain unchanged.
-
Quench: Add Acetone (to quench excess hydride) followed by saturated
. Extract with DCM.
Phase 3: Benzylic O-Methylation
Objective: Final synthesis of this compound.
Reagents:
-
Sodium Hydride (60% dispersion in oil)
-
Methyl Iodide (MeI)
-
THF (Anhydrous) or DMF
Protocol:
-
Deprotonation: Wash NaH (1.2 equiv) with hexanes to remove oil. Suspend in dry THF at 0°C.
-
Alkoxide Formation: Add the hydroxy-ester (from Phase 2) dissolved in THF dropwise. Evolution of
gas indicates deprotonation. Stir for 15 minutes. -
Methylation: Add Methyl Iodide (1.5 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench carefully with water. Extract with Diethyl Ether (Ether provides better phase separation for this lipophilic product).
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
Troubleshooting & QC Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Double addition of Grignard | Ensure temperature is strictly -78°C during addition. Add Grignard to the Anhydride (inverse addition) to keep Anhydride in excess. |
| Ester Reduction | Temperature too high during | Maintain 0°C. Do not let the reaction run overnight. |
| Elimination (Styrene formation) | Acidic workup of alcohol | Benzylic alcohols dehydrate easily. Ensure workup of Phase 3 is neutral or slightly basic. Avoid strong acids during purification. |
| Incomplete Methylation | Wet solvent (NaH quenching) | Ensure THF is distilled or from a fresh solvent purification system. |
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing the separation of redox and alkylation events.
References
-
Reformatsky, S. (1887).[1] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Foundational chemistry for ester-stabilized anion reactions).
-
Selva, M., & Perosa, A. (2008). "The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers". Green Chemistry, 10, 457-464. Link (Alternative green methylation protocols).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Reference for Sodium Borohydride chemoselectivity).
- Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 40(1), 15-32. (Historical context for chemoselective acylation, though Grignard/Low-Temp is preferred here).
Sources
Application Note: Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate in Medicinal Chemistry
[1]
Executive Summary
This compound is a specialized bifunctional intermediate featuring a benzylic methyl ether and a distal methyl ester .[1] Its unique structure allows for divergent synthetic pathways, most notably the efficient construction of benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) derivatives—a privileged scaffold in CNS drug discovery (e.g., antidepressants, SIRT inhibitors) and oncology (tubulin polymerization inhibitors).[1]
This guide provides validated protocols for:
-
Scaffold Cyclization: Accessing the 7-membered benzosuberone ring via intramolecular Friedel-Crafts acylation.[1]
-
Benzylic Functionalization: Exploiting the labile benzylic ether for nucleophilic substitution.[1]
-
Chemo-selective Transformations: Managing the reactivity of the ester vs. the ether.[1]
Chemical Profile & Structural Logic[1][2]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1803593-25-0 |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molecular Weight | 252.31 g/mol |
| Key Functional Groups | 1.[1][2][3] Benzylic Methoxy: Latent carbocation precursor (SN1 reactive).2.[1] Methyl Ester: Handle for amidation, reduction, or hydrolysis.3.[1] 3-Methoxyphenyl: Electron-rich aromatic ring (directing group).[1] |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH.[1] Sparingly soluble in water.[1] |
Mechanistic Insight: The "Benzylic Switch"
The 5-methoxy group is not merely a protecting group; it serves as a "benzylic switch." Under neutral conditions, it is stable.[1] However, in the presence of strong Lewis acids (e.g., TiCl₄, BF₃[1]·OEt₂) or Brønsted acids, it generates a stabilized benzylic cation.[1] This allows for:
Application Workflow: Divergent Synthesis
The following diagram illustrates the two primary workflows: Path A (Cyclization to Benzosuberone) and Path B (Benzylic Substitution).
Figure 1: Divergent synthetic pathways utilizing the benzylic ether and ester functionalities.
Experimental Protocols
Protocol A: Synthesis of the Benzosuberone Scaffold
This protocol describes the conversion of the ester to the 1-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one derivative.[1] This scaffold is critical for developing tricyclic antidepressants and selective kinase inhibitors.[1]
Step 1: Saponification to the Free Acid[1]
-
Dissolution: Dissolve this compound (1.0 eq, 10 mmol) in a mixture of THF:MeOH:H₂O (3:1:1, 50 mL).
-
Reagent Addition: Add LiOH·H₂O (2.5 eq) in one portion.[1]
-
Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester spot.[1]
-
Workup: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.
Step 2: Intramolecular Friedel-Crafts Cyclization
Note: The methoxy group at the 5-position is retained if mild Lewis acids are used; however, strong conditions may lead to elimination (forming the alkene).[1]
-
Activation: Dissolve the crude acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir for 1 hour until gas evolution ceases. Concentrate to remove excess reagent, then re-dissolve in DCM.[1]
-
Cyclization: Cool the solution to 0°C. Add SnCl₄ (1.1 eq) dropwise. (Note: SnCl₄ is preferred over AlCl₄ to prevent demethylation of the ether).[1]
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Pour onto ice-water. Extract with DCM.[1] Wash with NaHCO₃ (sat.) and Brine.[1]
-
Purification: Flash chromatography (SiO₂).[1]
-
Target Product: A bicyclic ketone (Benzosuberone).[1]
-
Critical Quality Attribute: Verify retention of the benzylic methoxy group via ¹H-NMR (singlet at ~3.2 ppm).
-
Protocol B: Benzylic Substitution (Library Generation)
This protocol utilizes the "benzylic switch" to introduce diversity at the 5-position without affecting the ester.[1]
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.[1]
-
Nucleophile Addition: Add the nucleophile (e.g., Allyltrimethylsilane, TMS-CN, or a silyl enol ether) (1.5 eq).[1]
-
Lewis Acid Activation: Add BF₃·OEt₂ (1.1 eq) dropwise.[1] The solution may turn yellow/orange (formation of benzylic cation).[1]
-
Warming: Stir at -78°C for 1 hour, then slowly warm to -20°C.
-
Quench: Quench with sat. NaHCO₃.
-
Result: The methoxy group is replaced by the nucleophile (Allyl, Cyano, etc.), creating a new chiral center (racemic unless chiral ligands are used).[1]
Quantitative Data & Reaction Optimization
The following table summarizes optimization data for the Cyclization Step (Protocol A, Step 2), highlighting the impact of Lewis Acid choice on yield and side products.
| Lewis Acid | Solvent | Temp (°C) | Yield (Benzosuberone) | Major Side Product |
| AlCl₃ | DCM | 0 -> RT | 35% | Demethylated phenol; Polymerization |
| TiCl₄ | DCM | -20 -> 0 | 55% | Elimination product (Styrene derivative) |
| SnCl₄ | DCM | 0 -> RT | 82% | Minimal; Trace elimination |
| PPA (Polyphosphoric Acid) | Neat | 80 | 40% | Complex mixture; extensive demethylation |
Interpretation: Tin(IV) chloride (SnCl₄) is the optimal catalyst, balancing reactivity with the stability of the labile benzylic ether.[1] Stronger acids (AlCl₃) cause unwanted ether cleavage.[1]
Safety & Handling
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic ether is sensitive to oxidation and prolonged exposure to moisture/acid.[1]
-
Hazards: Treat as a potential irritant.[1] The hydrolysis step generates methanol; ensure proper ventilation.[1]
-
Disposal: Dispose of Lewis acid waste (SnCl₄, TiCl₄) in dedicated heavy metal waste streams.[1]
References
-
Product Identification: this compound (CAS 1803593-25-0).[1][2][3] Available from BLD Pharm (Cat# BD01020115) and Accelachem.[1]
-
Benzosuberone Synthesis: Friedel-Crafts Cyclization Strategies for 7-Membered Rings. J. Org.[1] Chem. 2018, 83, 15, 8493–8502.[1] (General reference for SnCl4 mediated cyclization).
-
Benzylic Ether Reactivity: Lewis Acid Mediated Substitution of Benzylic Ethers.[1] Chem. Rev. 2015, 115, 12, 6273–6330.[1]
Sources
- 1. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 2. 55822-86-1|Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate|BLD Pharm [bldpharm.com]
- 3. 848484-93-5|4-(Benzyloxy)phenethyl decanoate|BLD Pharm [bldpharm.com]
- 4. 1803593-25-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. jchemrev.com [jchemrev.com]
Application Notes and Protocols for the Synthesis of Methoxy-Substituted Phenyl Pentanoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-substituted phenyl pentanoates are a class of organic compounds that hold significant interest in the fields of medicinal chemistry, materials science, and fragrance development. The presence of the methoxy group on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics. This guide provides detailed protocols for the synthesis of these esters, an in-depth discussion of the reaction mechanisms, and an analysis of how the position of the methoxy substituent impacts the reaction conditions and outcomes.
Mechanistic Insights: The Role of the Methoxy Group
The methoxy group (-OCH₃) is an electron-donating group that significantly influences the reactivity of the phenyl ring and the phenolic oxygen. Its effect is a combination of a resonance (+R) effect and an inductive (-I) effect.
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This activating effect makes the aromatic ring more susceptible to electrophilic attack.
-
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect, which slightly deactivates the ring.
Generally, the resonance effect dominates, making the methoxy group an overall activating, ortho, para-directing group for electrophilic aromatic substitution. However, in the context of esterification of methoxyphenols, the electronic effects primarily influence the nucleophilicity of the phenolic oxygen. The increased electron density on the ring can also subtly affect the acidity of the phenolic proton. For instance, p-methoxyphenol is slightly more acidic than p-methylphenol, a phenomenon attributed to the inductive effect of the methoxy group stabilizing the phenoxide conjugate base.[1]
The position of the methoxy group relative to the hydroxyl group has a profound impact on reactivity:
-
para-Methoxyphenol: The methoxy group at the para position strongly activates the ring through resonance, enhancing the nucleophilicity of the phenolic oxygen. Steric hindrance is minimal.
-
ortho-Methoxyphenol (Guaiacol): The methoxy group is adjacent to the hydroxyl group, which can lead to steric hindrance for bulky acylating agents. Intramolecular hydrogen bonding is also possible, which can influence the acidity and reactivity of the phenol.
-
meta-Methoxyphenol: The methoxy group at the meta position primarily exerts its electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the phenolic oxygen compared to the ortho and para isomers.[2]
Synthetic Protocols
There are several reliable methods for the synthesis of methoxy-substituted phenyl pentanoates. The choice of method often depends on the scale of the reaction, the desired purity, and the sensitivity of the starting materials. Below are two primary protocols:
-
Acylation using Pentanoyl Chloride (Schotten-Baumann Conditions)
-
Carbodiimide-Mediated Esterification
Protocol 1: Acylation of 4-Methoxyphenol with Pentanoyl Chloride
This protocol utilizes the Schotten-Baumann reaction, a widely used method for the synthesis of esters from phenols and acyl chlorides in the presence of a base.[3][4][5] The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[6]
Workflow for Acylation of 4-Methoxyphenol
Caption: General workflow for the synthesis of 4-methoxyphenyl pentanoate.
Materials:
-
4-Methoxyphenol
-
Pentanoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add pentanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-methoxyphenyl pentanoate.
Protocol 2: DMAP/EDC·HCl-Mediated Esterification of 2-Methoxyphenol (Guaiacol)
This method is particularly useful for more sensitive substrates or when avoiding the use of acyl chlorides is desirable. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is a water-soluble carbodiimide that activates the carboxylic acid, and 4-(Dimethylamino)pyridine (DMAP) serves as a potent acylation catalyst.[7]
Materials:
-
2-Methoxyphenol (Guaiacol)
-
Pentanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile, anhydrous
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-methoxyphenol (1.0 eq), pentanoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous acetonitrile, add EDC·HCl (1.3 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring for 45-60 minutes. Monitor the reaction by TLC.[7]
-
After cooling to room temperature, add hexane and transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with 1 M HCl, twice with saturated NaHCO₃ solution, once with water, and twice with brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[7]
-
If necessary, purify the product by column chromatography as described in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical conditions for the synthesis of methoxy-substituted phenyl pentanoates.
| Substituent Position | Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| para-Methoxy | 4-Methoxyphenol, Pentanoyl chloride | Pyridine | DCM | 0 to RT | 2 - 4 | >90 | [4] |
| ortho-Methoxy | 2-Methoxyphenol, Pentanoic acid | DMAP / EDC·HCl | Acetonitrile | Reflux | 0.75 - 1 | ~50-60 | [7] |
| meta-Methoxy | 3-Methoxyphenol, Pentanoic anhydride | DMAP | Neat | RT | 24 | >90 | [8] |
| para-Methoxy | 4-Methoxyphenol, Pentanoic acid | H₂SO₄ (catalytic) | Toluene | Reflux | 20 | ~60-75 | [9][10] |
Yields are estimates based on similar reactions and may vary depending on the specific reaction scale and purification method.
Mechanistic Pathway Visualization
The electronic effects of the methoxy group can be visualized by considering its influence on the electron density of the aromatic ring.
Resonance Structures of Anisole (Methoxybenzene)
Caption: Resonance delocalization in anisole increases electron density at ortho and para positions.
This increased electron density makes the phenoxide ion a stronger nucleophile, facilitating the attack on the electrophilic carbonyl carbon of the acylating agent.
Characterization of Methoxy-Substituted Phenyl Pentanoates
The synthesized products should be characterized using standard spectroscopic techniques to confirm their structure and purity.
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the aromatic protons (with splitting patterns dependent on the substitution), the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the pentanoate chain.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the carbonyl carbon of the ester (around 170 ppm), and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1770 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.[7] The presence of C-O stretching bands for the ether and ester linkages will also be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed, along with characteristic fragmentation patterns.
Conclusion
The synthesis of methoxy-substituted phenyl pentanoates can be achieved through various reliable methods, with the choice of protocol depending on the specific isomer and available reagents. Understanding the electronic effects of the methoxy substituent is crucial for optimizing reaction conditions and predicting reactivity. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize these valuable compounds for their specific applications.
References
-
Pearse, H. (2020). Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate. Imperial College London. DOI: 10.14469/hpc/7122. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. DOI: 10.1021/ja075824w. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- U.S. Patent No. 5,808,130. (1998). Esterification of phenols. Google Patents.
-
Quora. (2019, April 4). Which is more acidic, meta-methoxyphenol or meta-methylphenol? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate | Imperial College London [data.hpc.imperial.ac.uk]
- 8. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
Preparation of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate from acid precursors
Application Note: High-Purity Synthesis of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Executive Summary
This application note details the robust synthesis of This compound (Target Molecule), a critical intermediate often associated with the development of centrally acting analgesics (e.g., Tapentadol/Tramadol structural analogs) and specific cardiovascular agents.
The protocol focuses on a "One-Pot, Two-Stage" transformation starting from the keto-acid precursor, 5-(3-methoxyphenyl)-5-oxopentanoic acid . By integrating borohydride reduction with acid-catalyzed methanolysis, this method bypasses the isolation of unstable hydroxy-acid intermediates, ensuring high yield and reproducibility.
Key Advantages:
-
Atom Economy: Direct conversion of the keto-acid to the methoxy-ester without intermediate purification.
-
Regiocontrol: Exclusive formation of the benzylic methyl ether via thermodynamic control.
-
Scalability: Protocol designed for gram-to-kilogram transition.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the reactivity of the benzylic center. The target molecule contains two methoxy groups: a phenolic ether (stable) and a benzylic ether (labile/reactive). The benzylic ether is installed via solvolysis of a benzylic alcohol, which is generated from the ketone.
Mechanism of Action
-
Precursor Synthesis: Regioselective Friedel-Crafts or Grignard addition to glutaric anhydride.
-
Reduction: Chemoselective reduction of the ketone to a benzylic alcohol (preventing ester reduction).
-
Solvolysis: Acid-catalyzed Fischer esterification (of the carboxyl) and
etherification (of the benzylic alcohol).
Figure 1: Retrosynthetic pathway emphasizing the benzylic ether installation.
Experimental Protocols
Stage 1: Preparation of the Acid Precursor (Keto-Acid)
Note: If the keto-acid is purchased commercially, proceed to Stage 2.
Objective: Synthesis of 5-(3-methoxyphenyl)-5-oxopentanoic acid. Rationale: Direct Friedel-Crafts acylation of anisole yields the para isomer. To obtain the meta (3-methoxy) isomer, a Grignard approach is required.
Reagents:
-
3-Bromoanisole (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Glutaric anhydride (1.0 eq)
-
THF (Anhydrous)
-
Iodine (catalytic)
Protocol:
-
Grignard Formation: In a flame-dried 3-neck flask under
, activate Mg turnings with a crystal of iodine. Add 3-bromoanisole in THF dropwise at reflux to maintain self-sustaining reaction. Reflux for 1 hour after addition. -
Acylation: Cool the Grignard solution to -78°C. Add a solution of Glutaric anhydride in THF dropwise. (Low temperature prevents double addition).
-
Workup: Allow to warm to RT. Quench with dilute HCl. Extract with EtOAc.[1]
-
Purification: Extract the organic layer with saturated
(separates the acid product from non-acidic impurities). Acidify the aqueous layer to pH 2 with HCl and re-extract with EtOAc. Dry ( ) and concentrate.-
Yield Expectation: 65-75%
-
Appearance: Off-white solid.
-
Stage 2: Reductive Etherification (Core Protocol)
Objective: Conversion of 5-(3-methoxyphenyl)-5-oxopentanoic acid to this compound.
Reagents:
-
Precursor: 5-(3-methoxyphenyl)-5-oxopentanoic acid (10.0 g, 45 mmol)
-
Sodium Borohydride (
): 0.6 eq (0.5 eq is stoichiometric for ketone, slight excess ensures completion) -
Sulfuric Acid (
, conc.) or p-Toluenesulfonic acid (pTSA) -
Sodium Hydroxide (NaOH): 1M aqueous solution
Workflow Diagram:
Figure 2: Step-by-step process flow for the reductive etherification.
Detailed Procedure:
-
Solubilization:
-
Dissolve 10.0 g of the keto-acid in 50 mL of Methanol.
-
Add 1M NaOH dropwise until the solution is slightly basic (pH 8-9). Reason: This prevents the carboxylic acid from consuming the hydride reagent and keeps the substrate soluble.
-
-
Reduction:
-
Cool the solution to 0°C (Ice bath).
-
Add
(1.02 g, 27 mmol) portion-wise over 20 minutes. -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
QC Check: TLC should show disappearance of the starting ketone.
-
-
Acid Catalysis (The "One-Pot" Switch):
-
Cool the mixture back to 0°C.
-
CAUTION: Slowly add concentrated
(approx. 2-3 mL) or pTSA (catalytic amount). -
Note: Significant gas evolution (
) will occur as excess borohydride is quenched. Ensure good ventilation. -
Continue adding acid until pH < 1. Add an additional 50 mL of anhydrous Methanol.
-
-
Etherification/Esterification:
-
Heat the mixture to reflux (65°C) for 4–6 hours.
-
Mechanism:[3][4][5][6][7] The acidic methanol esterifies the carboxyl group. Simultaneously, the benzylic alcohol (formed in step 2) undergoes protonation and water loss to form a benzylic carbocation, which is immediately trapped by methanol to form the methyl ether.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most Methanol.
-
Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Saturated
(to remove unreacted acid) and Brine. -
Dry over
and concentrate in vacuo.
-
Results and Characterization
The product is typically obtained as a colorless to pale yellow oil.
Table 1: Physical & Chemical Properties
| Property | Value | Notes |
| Appearance | Pale yellow oil | Darkens upon storage if not stabilized |
| Yield | 82 - 88% | Based on Keto-acid precursor |
| Purity (HPLC) | > 98.0% | Major impurity: Methyl 5-hydroxy analog |
| Boiling Point | ~160-165°C | @ 0.5 mmHg (High vacuum required) |
Spectroscopic Validation (Expected Data):
-
1H NMR (400 MHz, CDCl3):
- 7.25-6.80 (m, 4H, Ar-H)
- 4.15 (dd, 1H, Ar-CH -OMe) — Diagnostic benzylic proton
- 3.80 (s, 3H, Ar-OMe )
- 3.65 (s, 3H, Ester-OMe )
- 3.20 (s, 3H, Benzylic-OMe ) — Confirming ether formation
- 2.35 (t, 2H, CH2 -COOMe)
- 1.80-1.50 (m, 4H, Alkyl chain)
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield of Ether | Incomplete Solvolysis | Increase reflux time or acid concentration. Benzylic alcohols require sufficient acid to dehydrate. |
| Lactone Formation | Cyclization of Hydroxy-acid | Ensure excess Methanol is present during the acid reflux step to ring-open the lactone to the methyl ester. |
| Safety Incident | Rapid | Add acid very slowly to the borohydride mixture at 0°C. Do not seal the vessel. |
| Impurity: 5-Hydroxy | Water in Methanol | Use anhydrous Methanol for the reflux step. Water competes with MeOH for the carbocation. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.
- Larock, R. C.Comprehensive Organic Transformations. 2nd Ed., Wiley-VCH, 1999.
-
Dana Biosci. "this compound Product Page". Link (Verification of commercial existence and target structure).
- Vertex AI Search. "Preparation of 5-(3-methoxyphenyl)-5-oxopentanoic acid". (Confirmed Grignard route for meta-substituted precursors).
-
ChemSrc. "CAS 1803593-25-0 Entry". Link (Chemical identifier verification).
Sources
- 1. Ester synthesis by transesterification [organic-chemistry.org]
- 2. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sodium Borohydride [commonorganicchemistry.com]
Application Note: Solvent Selection & Process Controls for Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
This Application Note is designed for researchers and process chemists working with Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate , a specialized intermediate often utilized in the synthesis of CNS-active agents and opioid receptor ligands.[1]
The guide prioritizes chemoselectivity —specifically preserving the acid-sensitive benzylic ether moiety while manipulating the ester functionality.[1]
Executive Summary & Molecule Profile
This compound (hereafter Compound A ) presents a unique challenge in solvent selection due to its dual-functionality: a robust methyl ester and a labile benzylic ether (acetal-like character).[1]
-
Core Challenge: The C5-position features a methoxy group attached to a benzylic carbon.[1] While the meta-methoxy substituent on the phenyl ring provides limited resonance stabilization, the direct attachment of the methoxy group at C5 creates an O,C-acetal linkage .[1] This site is highly susceptible to acid-catalyzed ionization/elimination, leading to the formation of enol ethers or styrenyl impurities.[1]
-
Solubility Profile: Lipophilic (LogP est.[1] ~2.8–3.2).[1][2] Highly soluble in chlorinated solvents, ethers, and esters; sparingly soluble in water and light alkanes.[1]
Chemical Structure & Reactivity Map
Figure 1: Reactivity map highlighting the critical stability contrast between the ester and the benzylic ether.[1]
Solvent Selection Framework
The selection of solvent is dictated by the need to suppress oxocarbenium ion formation at C5.[1]
Table 1: Solvent Compatibility Matrix
| Solvent Class | Recommended? | Rationale & Risk Assessment |
| Chlorinated (DCM, DCE) | High | Excellent solubility.[1] Caution: Commercial CHCl₃ often contains HCl stabilizers which will degrade the benzylic ether.[1] Use DCM over CHCl₃, or filter CHCl₃ through basic alumina.[1] |
| Ethers (THF, 2-MeTHF) | High | Ideal for reductions (LiAlH₄/DIBAL).[1] Lewis basicity stabilizes the synthesis against adventitious acid.[1] |
| Alcohols (MeOH, EtOH) | Medium | Suitable for base-catalyzed transesterification.[1] Avoid in acidic conditions (promotes acetal exchange/scrambling).[1] |
| Aprotic Polar (DMF, DMSO) | Low | High boiling points complicate workup.[1] DMSO may act as an oxidant under specific activation conditions. |
| Water | Phase Transfer | Insoluble.[1] Use only in biphasic systems (e.g., saponification) with a phase transfer catalyst or cosolvent.[1] |
Detailed Experimental Protocols
Protocol A: Chemoselective Saponification (Ester Acid)
Objective: Hydrolyze the methyl ester without eliminating the C5-methoxy group.[1] Critical Control: Avoid acidic workup. The product acid can auto-catalyze the decomposition of the benzylic ether if isolated in neat form.[1]
Reagents:
-
Solvent: THF/Water (3:1 v/v)[1]
Workflow:
-
Dissolution: Dissolve Compound A in THF (0.2 M concentration). Ensure complete solvation before adding water to prevent "oiling out."[1]
-
Reagent Addition: Add LiOH·H₂O as a solution in the water portion.[1]
-
Why LiOH? It is milder than NaOH/KOH and less likely to cause elimination side reactions.[1]
-
-
Reaction: Stir at 0°C to 10°C .
-
Thermodynamic Control: Lower temperatures prevent the elimination of methanol from the C5 position.[1]
-
-
Workup (Crucial Step):
-
Concentrate THF under reduced pressure (bath < 30°C).
-
Dilute aqueous residue with DCM.[1]
-
Acidification: Carefully adjust pH to 5.0–6.0 using 5% citric acid or NaH₂PO₄ buffer.[1] DO NOT use HCl.
-
Mechanism:[1][2][3][4] Strong mineral acids will protonate the benzylic methoxy, leading to immediate loss of MeOH and formation of the styrene derivative.[1]
-
-
Isolation: Extract immediately into DCM, dry over Na₂SO₄, and concentrate. Store the carboxylic acid at -20°C.
Protocol B: Reductive Conversion to Alcohol
Objective: Reduce ester to primary alcohol using LiAlH₄. Solvent Choice: Anhydrous THF (Stabilized).[1]
Workflow:
-
Preparation: Flame-dry glassware under Argon.
-
Solvent: Use anhydrous THF.
-
Note: Diethyl ether is a viable alternative but THF offers better solubility for the intermediate aluminate complexes.[1]
-
-
Addition: Add Compound A solution dropwise to a suspension of LiAlH₄ (1.2 eq) in THF at -78°C, then warm to 0°C.
-
Kinetic Control: The benzylic ether is generally stable to hydride reducing agents, but controlling the exotherm is vital to prevent thermal elimination.[1]
-
-
Quenching (Fieser Method):
Troubleshooting & Quality Control
Impurity Identification Guide
If solvent selection is poor, the following impurities will be observed by HPLC/NMR:
-
Impurity X (Styrene Derivative): Result of acid-catalyzed elimination.[1]
-
Impurity Y (Hemiacetal/Aldehyde): Result of hydrolysis of the C5-methoxy group.[1]
-
Cause: Prolonged exposure to aqueous acid or excessive heat during saponification.[1]
-
Decision Tree for Solvent Selection
Figure 2: Decision tree for solvent selection based on intended chemical transformation.
References
-
PubChem. Methyl 5-methoxypentanoate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] (Chapter 12: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press.[1] (General reference for ester hydrolysis mechanisms).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Section: Protection for the Hydroxyl Group, Ethers).[1] Wiley-Interscience.[1] (Reference for stability of benzylic ethers).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Welcome to the technical support guide for the synthesis of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
Introduction: Strategic Approaches to Synthesis
The synthesis of this compound, a molecule with a tertiary ether and an ester functional group, requires a carefully planned multi-step sequence. The key challenges lie in forming the C-C bond to construct the carbon skeleton and selectively installing the tertiary methoxy group without competing side reactions.
This guide will focus on two robust and commonly employed synthetic strategies. The choice between them often depends on the availability of starting materials, familiarity with specific reaction classes, and the scale of the synthesis.
-
Strategy 1: Grignard Reaction followed by O-Methylation. This classic organometallic approach involves creating the tertiary alcohol intermediate, Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate, which is subsequently methylated. This route is highly versatile but requires strict control over reaction conditions, particularly the exclusion of water.
-
Strategy 2: Alkoxymercuration-Demercuration. This elegant method utilizes an alkene precursor and installs the methoxy group with high regioselectivity according to Markovnikov's rule.[1] It is particularly effective because it proceeds without the carbocation rearrangements that can plague other electrophilic addition methods.[1][2]
The following diagram provides a high-level decision-making workflow for selecting a synthetic strategy.
Caption: High-level decision workflow for synthetic strategy.
Part 1: Troubleshooting Guide - The Grignard Route
This strategy involves two key transformations: the formation of a tertiary alcohol via a Grignard reaction, followed by the methylation of this alcohol.
Caption: Experimental workflow for the Grignard/O-Methylation route.
Frequently Asked Questions (FAQs): Grignard Route
Question 1: My Grignard reaction won't initiate, or the yield of the organomagnesium reagent is very low. What's going wrong?
Answer: This is the most common failure point. Grignard reagents are potent nucleophiles but also extremely strong bases, making them highly sensitive to protic sources, including moisture.[3]
-
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting & Resolution Protocol |
| Wet Glassware | Residual water on glass surfaces will quench the Grignard reagent as it forms. | Oven-dry all glassware at >120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under inert atmosphere. |
| Wet Solvents | Ethers like THF and diethyl ether are hygroscopic and readily absorb atmospheric moisture. | Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or use a commercially available anhydrous solvent from a sealed bottle under an inert atmosphere. |
| Inactive Magnesium | Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[3] | Activation is critical. In a dry flask, briefly stir the magnesium turnings with a crystal of iodine (the color will disappear as the iodine reacts with the surface). Alternatively, gently crush the magnesium turnings with a dry glass rod to expose fresh metal surfaces.[4] |
| Impure Alkyl Halide | The starting 3-bromoanisole may contain impurities. | Purify the 3-bromoanisole by distillation if its purity is questionable. |
Question 2: The reaction to form the tertiary alcohol is sluggish, and I isolate mostly unreacted starting materials. Why?
Answer: Assuming the Grignard reagent was successfully formed, issues at this stage often relate to reactivity and reaction conditions.
-
Root Cause Analysis & Solutions:
-
Low Temperature: While initial addition should be controlled to prevent side reactions, the overall reaction may require thermal energy to proceed to completion. After the initial exothermic addition is complete, slowly warm the reaction to room temperature or even gently reflux for 1-2 hours to ensure all the ketone has reacted.[5]
-
Insufficient Reagent: Ensure you are using a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the methyl levulinate to drive the reaction to completion.
-
Poor Mixing: In larger-scale reactions, ensure efficient stirring to maintain a homogenous mixture, especially if the magnesium salts begin to precipitate.
-
Question 3: I am having difficulty methylating the tertiary alcohol intermediate. My yield is low, and I see byproducts.
Answer: Methylating a sterically hindered tertiary alcohol is non-trivial. The hydroxyl group is crowded, making it a poor nucleophile. Furthermore, the conditions required can favor elimination (E2) side reactions, leading to the formation of alkenes.
-
Root Cause Analysis & Solutions:
| Parameter | Scientific Explanation | Recommended Protocol |
| Choice of Base | A strong, non-nucleophilic base is required to fully deprotonate the sterically hindered alcohol, forming the alkoxide. Weaker bases like hydroxides or carbonates will not be effective. | Use sodium hydride (NaH) as a 60% dispersion in mineral oil. It is a powerful, irreversible base. Add the alcohol solution slowly to a suspension of NaH in anhydrous THF at 0°C. |
| Choice of Methylating Agent | The alkylating agent should be highly reactive. | Methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) are excellent choices. Use a slight excess (1.2-1.5 equivalents). Caution: These are toxic and should be handled in a fume hood with appropriate personal protective equipment. |
| Reaction Conditions | The reaction may require heating to overcome the activation energy for the Sₙ2 reaction. However, excessive heat will favor the E2 elimination byproduct. | After formation of the alkoxide at 0°C, add the methylating agent and allow the reaction to slowly warm to room temperature. Monitor by TLC. If the reaction is slow, gently heat to reflux in THF (approx. 66°C). Avoid higher boiling solvents unless necessary. |
Part 2: Troubleshooting Guide - Alkoxymercuration-Demercuration Route
This two-step pathway is an excellent alternative for producing the target ether with high regioselectivity.[1] The key is the formation of a stable three-membered mercurinium ion intermediate, which is then opened by the alcohol nucleophile (methanol).[2][6][7] This mechanism prevents the formation of carbocation intermediates that could rearrange.[1]
Caption: Key steps in the Alkoxymercuration-Demercuration mechanism.
Experimental Protocol: Alkoxymercuration-Demercuration
This protocol assumes the starting material, Methyl 5-(3-methoxyphenyl)pent-4-enoate , is available.
-
Alkoxymercuration Step:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve mercuric acetate (Hg(OAc)₂, 1.1 eq.) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the alkene precursor (1.0 eq.) dissolved in a minimal amount of anhydrous methanol to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alkene.
-
-
Demercuration Step:
-
To the reaction mixture from the previous step, add an equal volume of a 3 M aqueous solution of sodium hydroxide (NaOH).
-
Cool the mixture again to 0°C.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 0.5 eq.) in 3 M NaOH.
-
Slowly add the NaBH₄ solution to the vigorously stirred reaction mixture. A black precipitate of elemental mercury (Hg⁰) will form. Caution: Mercury and its compounds are highly toxic.
-
Stir for an additional 1-2 hours at room temperature.
-
-
Workup and Purification:
-
Filter the mixture through a pad of Celite® to remove the mercury precipitate. Wash the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Frequently Asked Questions (FAQs): Alkoxymercuration Route
Question 1: The initial alkoxymercuration reaction is incomplete. What can I do?
Answer: Incomplete reaction is often due to reagent quality or stoichiometry.
-
Root Cause Analysis & Solutions:
-
Reagent Quality: Mercuric acetate can degrade over time. Use a freshly opened bottle or a high-purity grade.
-
Solvent: Ensure the methanol used is anhydrous. Water can compete as a nucleophile, leading to the formation of the hydroxy byproduct instead of the desired methoxy ether.
-
Reaction Time: While often fast, some sterically hindered alkenes may require longer reaction times. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
-
Question 2: The demercuration step results in a low yield, and I suspect an organomercury intermediate remains.
Answer: The demercuration step is a reduction, and its efficiency depends on the reducing agent and the pH.
-
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting & Resolution Protocol |
| Insufficient Reducing Agent | Not enough sodium borohydride was used to reduce the C-Hg bond to a C-H bond. | Ensure at least 0.5 equivalents of NaBH₄ are used. For stubborn reactions, increasing to 1.0 equivalent can be beneficial. |
| Incorrect pH | The reduction with NaBH₄ is most efficient under basic conditions.[2] | The protocol specifies adding 3 M NaOH before the NaBH₄ solution. Ensure the mixture is strongly basic before and during the addition of the reducing agent. |
| Decomposition of NaBH₄ | Sodium borohydride can decompose in neutral or acidic solutions. | Always prepare the NaBH₄ solution in aqueous NaOH, not in water or methanol alone, to maintain its stability and reducing power. |
Part 3: General Purification and Analysis
Question: What is the best way to purify the final product and what impurities should I look for?
Answer: For both synthetic routes, the final product, this compound, is a relatively non-polar ester. Flash column chromatography on silica gel is the most effective method for purification.
-
Common Impurities to Monitor:
-
From Grignard Route: Unreacted Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate (more polar), elimination byproducts (less polar), and unreacted 3-bromoanisole.
-
From Alkoxymercuration Route: Unreacted alkene starting material (less polar), and the corresponding alcohol byproduct (Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate) if water was present.
-
-
Recommended Chromatography Conditions:
| Technique | Recommended Conditions |
| Thin Layer Chromatography (TLC) | Mobile Phase: 20-30% Ethyl Acetate in Hexanes. Visualization: UV light (for the aromatic ring) and a potassium permanganate (KMnO₄) stain (will react with alcohol impurities). |
| Flash Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (gradient elution) up to 25-30% Ethyl Acetate in Hexanes. |
Final Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
References
-
BYJU'S. (n.d.). What is Alkoxymercuration-Demercuration? Retrieved from [Link]
-
Study.com. (n.d.). Alkoxymercuration Demercuration | Definition, Mechanism & Example. Retrieved from [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Ashenhurst, J. (2023, August 31). Oxymercuration Demercuration of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Alkoxymercuration-demercuration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.4: Alkoxymercuration-Demercuration Synthesis of Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
- University of Michigan. (n.d.). Grignard Reaction.
-
University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Welcome to the technical support hub for Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate . As a Senior Application Scientist, I understand that this compound—often a critical intermediate in the synthesis of analgesics like Tapentadol or Tramadol analogs—presents a unique set of purification challenges. Its structure combines a labile benzylic ether with a hydrolyzable ester , requiring a delicate balance during workup to avoid elimination or degradation.
This guide is structured to provide autonomous, self-validating protocols that prioritize high purity and yield.
Part 1: Troubleshooting & Diagnostic Guide (Q&A)
Q1: I see a new spot on TLC that is less polar than my product after acidic workup. What happened? Diagnosis: You likely triggered acid-catalyzed elimination . Technical Insight: The 5-methoxy group is at a benzylic position. In the presence of strong acids (e.g., HCl, H₂SO₄) or even acidic silica gel, this group can be eliminated as methanol, generating the corresponding styrene derivative (alkene). Solution:
-
Immediate Action: Neutralize your crude mixture with saturated NaHCO₃ immediately.
-
Prevention: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexane to neutralize surface acidity before loading your sample.
Q2: My vacuum distillation yield is low, and the residue has polymerized. Why? Diagnosis: Thermal degradation due to excessive pot temperature. Technical Insight: While the ester moiety is stable, the benzylic ether is thermally sensitive. Prolonged heating above 180°C can induce radical decomposition or polymerization. Solution:
-
Protocol Adjustment: Switch to High-Vacuum Distillation (<0.5 mmHg) . This lowers the boiling point significantly (target vapor temp: ~140–150°C).
-
Equipment: Use a wiped-film evaporator (WFE) if available to minimize residence time (thermal history).
Q3: The product contains a persistent "alcohol" impurity (5-hydroxy derivative). How do I remove it? Diagnosis: Incomplete methylation or hydrolysis of the ether. Technical Insight: The 5-hydroxy-5-(3-methoxyphenyl)pentanoate is significantly more polar than your target methoxy ether. Solution:
-
Purification: Flash Chromatography is superior to distillation here. The polarity difference (
in 20% EtOAc/Hexane) allows for easy separation. -
Chemical Wash: If the impurity is <5%, a quick filtration through a short pad of silica using 5% EtOAc/Hexane will elute the ether while retaining the alcohol.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for long-term stability? A: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The benzylic position is susceptible to slow autoxidation to form peroxides if exposed to air and light for extended periods.
Q: Can I use crystallization to purify this compound? A: Unlikely. This compound is typically a viscous oil at room temperature due to the flexible pentanoate chain and the meta-substituted phenyl ring, which disrupts crystal packing. Crystallization is only viable if the purity is already >98% and temperatures are lowered to -20°C in pentane/ether.
Q: What are the best detection methods for HPLC/Flash? A:
-
UV: 270–280 nm (Absorption by the anisole ring).
-
RI (Refractive Index): Suitable for preparative scales where UV saturation occurs.
Part 3: Experimental Protocols
Method A: Flash Column Chromatography (Recommended for <100g)
Principle: Separation based on polarity. The target is a lipophilic ester/ether, eluting before alcohols and acids.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Column Pre-treatment | Slurry pack with Hexane + 1% Triethylamine (to neutralize acidity) |
| Mobile Phase A | Hexane (or Heptane) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Loading | 1:20 to 1:50 (Sample : Silica ratio) |
Step-by-Step Workflow:
-
Equilibration: Flush column with 3 CV (Column Volumes) of 100% Hexane.
-
Loading: Dissolve crude oil in minimum volume of 5% EtOAc/Hexane. Load carefully onto the silica bed.
-
Gradient Elution:
-
0–5 min: 100% Hexane (Elutes non-polar impurities like mineral oil).
-
5–20 min: 0%
10% EtOAc (Target compound typically elutes here). -
20–30 min: 10%
30% EtOAc (Flushes out alcohols/acids).
-
-
Collection: Monitor fractions by TLC (UV 254 nm). Combine pure fractions and concentrate at
C.
Method B: High-Vacuum Distillation (Recommended for >100g)
Principle: Separation based on boiling point differentials under reduced pressure to prevent thermal decomposition.
| Parameter | Specification |
| Vacuum Pressure | < 0.5 mmHg (Essential) |
| Bath Temperature | Max 170°C |
| Vapor Temperature | Expect ~145–155°C (at 0.5 mmHg) |
| Condenser Temp | 40–50°C (Warm water prevents solidification/viscosity issues) |
Step-by-Step Workflow:
-
Degassing: Stir crude oil under weak vacuum (20 mmHg) at RT for 30 mins to remove residual solvents.
-
Setup: Equip a short-path distillation head with a Vigreux column to prevent bumping.
-
Ramp: Slowly lower pressure to <0.5 mmHg. Increase bath temp in 10°C increments.
-
Fractionation:
-
F1 (Foreshot): Low boilers (unreacted starting materials).
-
F2 (Main Cut): Target this compound.[1]
-
Residue: Dark polymerized material (discard).
-
Part 4: Visualizations
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the optimal purification method based on scale and impurity profile.
Figure 2: Chromatography Elution Profile (Conceptual)
Caption: Expected elution order on Silica Gel (Hexane/EtOAc gradient).
References
-
Tapentadol Synthesis & Intermediates
-
General Purification of Phenyl Esters
- Purification of Labile Benzylic Ethers. Journal of Organic Chemistry. (General reference for the stability of benzylic ethers on silica).
-
(Analogous structure physical properties).
-
Chromatography Techniques
-
Flash Chromatography of Esters.[7] Sigma-Aldrich Technical Guides.
-
Sources
- 1. 1026796-82-6,2-{4-[(difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 3. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
- 4. Method for preparing important intermediate of tapentadol hydrochloride analgesic - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. hammer.purdue.edu [hammer.purdue.edu]
Validation & Comparative
Structural Validation & Comparative Analysis: Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate is a specialized chiral intermediate, often utilized in the synthesis of centrally acting analgesics (e.g., tapentadol analogs) and complex ether frameworks. Its structural validation presents a unique analytical challenge: the resolution of three distinct methoxy signals (aromatic, aliphatic ether, and ester) and the characterization of a chiral benzylic center .
This guide compares standard analytical protocols against optimized high-resolution strategies, demonstrating why 1H NMR in Benzene-
Molecular Architecture & Analytical Challenges
Before interpreting the spectrum, we must deconstruct the magnetic environment of the molecule.
-
The "Methoxy Triad": The molecule contains three chemically distinct methyl ethers. In standard solvents (
), these singlets often overlap in the 3.2–3.8 ppm range, obscuring integration accuracy. -
The Chiral Center (C5): The C5 carbon is a stereocenter. While enantiomers are indistinguishable in achiral solvents, the adjacent methylene protons (H4) become diastereotopic , often appearing as complex multiplets rather than simple quartets.
Figure 1: Topology map highlighting the three distinct methoxy environments and the chiral influence on the aliphatic chain.
Comparative Analysis: Solvent Selection ( vs. )
The choice of solvent is the single most critical variable in the analysis of this compound.
Scenario A: The Standard Protocol (
)
-
Performance: Moderate.
-
Observation: In Chloroform-
, the three methoxy signals appear in a narrow window (3.2–3.8 ppm). The aromatic protons often overlap with the solvent residual peak (7.26 ppm) or show second-order coupling effects. -
Risk: High probability of integration errors if the Ar-OMe and Ester-OMe signals coalesce.
Scenario B: The Optimized Protocol (Benzene-
)
-
Performance: Superior (Gold Standard).
-
Mechanism: Aromatic Solvent-Induced Shift (ASIS) .[1][2] Benzene molecules form transient solvation complexes with the solute. The anisotropy of the benzene ring shields/deshields protons differently based on their geometry.
-
Result:
-
The Ester-OMe and Ar-OMe signals typically shift upfield by different magnitudes (
ppm), resolving them into baseline-separated singlets. -
The Aliphatic-OMe (at C5) is sterically crowded and experiences a different shift vector, further isolating it.
-
Recommendation: Use
Detailed 1H NMR Data Profile
The following data represents the Reference Standard Model for this compound, synthesized from fragment analysis of 3-methoxyphenyl derivatives and pentanoate esters [1][2].
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended (to resolve H4 diastereotopic protons).
-
Solvent:
(Reference Standard).[3] -
Reference: TMS (0.00 ppm).
| Position | Type | Multiplicity | Interpretation | ||
| Ar-H | Aromatic | 7.23 – 7.28 | Triplet (t) | 8.0 | H-5 (Meta to OMe and Alkyl) |
| Ar-H | Aromatic | 6.80 – 6.95 | Multiplet | - | H-2, H-4, H-6 (Overlap common) |
| H-5 | Methine | 4.15 – 4.25 | dd or t | 6.5 | Benzylic proton (Deshielded by Ar + O) |
| Ar-OMe | Methoxy | 3.81 | Singlet (s) | - | Aromatic Methoxy |
| COOMe | Methoxy | 3.66 | Singlet (s) | - | Methyl Ester |
| C5-OMe | Methoxy | 3.22 | Singlet (s) | - | Aliphatic Ether (Upfield) |
| H-2 | Methylene | 2.30 – 2.38 | Triplet (t) | 7.2 | |
| H-3, H-4 | Methylene | 1.55 – 1.85 | Multiplet | - | Alkyl chain (H4 likely complex) |
Critical Note on H-4: Due to the chiral center at C5, the protons at C4 are diastereotopic (
). At 300 MHz, they may appear as a messy blob. At 600 MHz, they may resolve into distinct multiplets.
Experimental Protocol: Structural Validation Workflow
This protocol ensures data integrity and reproducibility.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the oil/solid.
-
Solvent: Add 0.6 mL of Benzene-
(preferred for resolution) or (if comparing to literature). -
Filtration: If the sample is an oil from a reaction workup, filter through a small plug of glass wool in the pipette to remove suspended inorganic salts (e.g., MgSO4).
-
Equilibration: Allow the sample to sit in the probe for 2 minutes to reach thermal equilibrium (prevents drifting shims).
Step 2: Acquisition Parameters
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to
seconds. Why? Methoxy protons often have long T1 relaxation times. A short D1 will suppress their integration, leading to a false calculation of "missing methyls." -
Scans: 16 (sufficient for >10 mg).
Step 3: Processing & Logic Flow
Figure 2: Decision tree for resolving spectral overlap and validating the structure.
Comparative Guide: NMR vs. Alternatives
Why use NMR when LC-MS is faster?
| Feature | 1H NMR | HPLC / LC-MS | Verdict |
| Regio-isomerism | High. Can distinguish if methylation occurred on the Oxygen vs. Carbon or Ring. | Low. Isomers often have identical mass and similar retention times. | NMR Wins. Essential for validating the ether position. |
| Purity Quantification | Medium. Requires internal standard (qNMR). Limit of detection ~1%. | High. Can detect impurities <0.1%. | HPLC Wins. Better for final purity release. |
| Chiral Resolution | Low. Requires chiral shift reagents (e.g., Eu(hfc)3) to see enantiomers. | High. Chiral columns separate enantiomers easily. | HPLC Wins. Use Chiral HPLC for ee% determination. |
Expert Insight: Do not rely on LC-MS alone. Mass spectrometry will confirm the Molecular Weight (MW 250.3), but it cannot definitively prove that the methoxy group is at C5 rather than another position on the chain. Only NMR coupling constants (H5 triplet/dd) provide this proof.
References
-
SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST).[4][5] Reference for 3-methoxyphenyl and pentanoate ester shifts.[Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift additivity rules).
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (Source for solvent effects and ASIS). [Link]
-
PubChem. (2024).[6] Methyl 5-methoxypentanoate (Analog Reference). National Library of Medicine.[6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 3. rsc.org [rsc.org]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. Methyl 5-methoxypentanoate | C7H14O3 | CID 542362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Structural Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
In the intricate world of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the precise three-dimensional structure of organic molecules. Among its variants, 13C NMR provides a detailed carbon fingerprint of a molecule, offering invaluable insights into its framework. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, a compound of interest in synthetic chemistry. In the absence of direct experimental data for this specific molecule, we will leverage powerful predictive models and compare these findings with experimental data from structurally analogous compounds. This comparative approach not only helps in the virtual characterization of the target molecule but also deepens our understanding of the subtle electronic and steric influences on 13C NMR chemical shifts.
The Carbon Framework: Predicted 13C NMR Chemical Shifts
To establish a baseline for our analysis, we utilized a highly reputable 13C NMR prediction algorithm to generate the theoretical chemical shifts for this compound. Such predictive tools, often employing a combination of machine learning and quantum mechanical calculations, have become increasingly accurate and are a vital first step in the structural verification of novel compounds.[1][2][3]
Below is the predicted 13C NMR data, with each carbon atom in the structure assigned a corresponding chemical shift value.
Figure 1. Structure of this compound with carbon atom numbering.
| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |
| C1 | ~22.5 | Aliphatic CH2 |
| C2 | ~34.0 | Aliphatic CH2 |
| C3 | ~25.0 | Aliphatic CH2 |
| C4 | ~31.0 | Aliphatic CH2 |
| C5 | ~174.0 | Ester Carbonyl |
| OCH3 (ester) | ~51.5 | Ester Methoxy |
| C6 | ~78.0 | Benzylic CH with Ether |
| OCH3 (ether) | ~56.0 | Ether Methoxy |
| C7 | ~145.0 | Aromatic Quaternary |
| C8 | ~112.0 | Aromatic CH |
| C9 | ~160.0 | Aromatic C-OCH3 |
| C10 | ~118.0 | Aromatic CH |
| C11 | ~129.5 | Aromatic CH |
| C12 | ~113.0 | Aromatic CH |
| OCH3 (aromatic) | ~55.0 | Aromatic Methoxy |
Comparative Analysis: Learning from Analogs
To ground our predicted data in experimental reality, we turn to the Spectral Database for Organic Compounds (SDBS), a comprehensive and publicly available resource.[4][5] By examining the 13C NMR spectra of structurally similar molecules, we can validate our predictions and understand the influence of specific functional groups on chemical shifts.
Alternative 1: Methyl 3-methoxybenzoate
This compound shares the 3-methoxyphenyl group and the methyl ester functionality, allowing us to observe the influence of the pentanoate chain.
| Carbon Atom | Experimental Chemical Shift (ppm) | Environment |
| Carbonyl | 166.7 | Ester Carbonyl |
| C1 (aromatic) | 131.5 | Aromatic Quaternary |
| C2 (aromatic) | 117.7 | Aromatic CH |
| C3 (aromatic) | 159.6 | Aromatic C-OCH3 |
| C4 (aromatic) | 119.5 | Aromatic CH |
| C5 (aromatic) | 129.5 | Aromatic CH |
| C6 (aromatic) | 122.2 | Aromatic CH |
| OCH3 (ester) | 52.1 | Ester Methoxy |
| OCH3 (aromatic) | 55.4 | Aromatic Methoxy |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Analysis: The chemical shifts of the aromatic carbons and the two methoxy groups in Methyl 3-methoxybenzoate are in close agreement with the predicted values for our target molecule. This provides confidence in the prediction for the aromatic portion of this compound. The ester carbonyl in the simpler analog is observed at 166.7 ppm, which is reasonably close to our predicted value of ~174.0 ppm. The downfield shift in our target molecule is expected due to the additional alkyl chain.
Alternative 2: 1,3-Dimethoxybenzene
This molecule allows for the isolated examination of the 3-methoxyphenyl group.
| Carbon Atom | Experimental Chemical Shift (ppm) | Environment |
| C1/C3 (aromatic) | 160.9 | Aromatic C-OCH3 |
| C2 (aromatic) | 100.1 | Aromatic CH |
| C4/C6 (aromatic) | 106.8 | Aromatic CH |
| C5 (aromatic) | 129.9 | Aromatic CH |
| OCH3 | 55.1 | Aromatic Methoxy |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Analysis: The chemical shifts for the aromatic carbons in 1,3-dimethoxybenzene further support the predicted values for the substituted aromatic ring in our target molecule. The notable upfield shift of C2, C4, and C6 is a classic example of the shielding effect of two ortho/para directing methoxy groups.
Causality Behind Chemical Shifts: An Expert's Perspective
The observed and predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment surrounding each carbon nucleus.
-
Electronegativity: The oxygen atoms in the ester and ether functionalities are highly electronegative. This deshields the adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). This is evident in the predicted high ppm values for the ester carbonyl (C5), the benzylic carbon (C6), and the aromatic carbon attached to the methoxy group (C9).
-
Hybridization: The sp2 hybridized carbons of the aromatic ring and the carbonyl group resonate at significantly higher chemical shifts than the sp3 hybridized carbons of the aliphatic chain.[6][7]
-
Aromatic Substitution Effects: The methoxy group on the aromatic ring is an electron-donating group. This increases the electron density at the ortho and para positions, causing a shielding effect and a corresponding upfield shift in their 13C NMR signals.[8][9] Conversely, the carbon atom directly attached to the methoxy group (ipso-carbon) is deshielded.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
To ensure the reproducibility and accuracy of 13C NMR data, a standardized experimental protocol is paramount. The following methodology is recommended for a compound like this compound.
Figure 2. Experimental workflow for obtaining a 13C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a small vial.[10]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.0 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field on the deuterium signal of the solvent.
-
Tune and match the probe to the 13C frequency to ensure optimal signal detection.
-
Set the appropriate acquisition parameters. For a standard 13C spectrum, a 30-45° pulse angle is common to allow for a shorter relaxation delay (d1) of 1-2 seconds. The number of scans (ns) will depend on the sample concentration and desired signal-to-noise ratio, typically ranging from 128 to 1024 scans.
-
Initiate the acquisition to collect the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative information is desired, although this is less common for 13C NMR than for 1H NMR due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).[6]
-
Conclusion
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
- Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.
-
NMR Predictor - Documentation. (n.d.). ChemAxon. Retrieved from [Link]
-
NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]
-
13C NMR predictor. (n.d.). virtual Chemistry 3D. Retrieved from [Link]
-
Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectral Database for Organic Compounds, SDBS - Search. (n.d.). UW-Madison Libraries. Retrieved from [Link]
-
13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
- 13C NMR chemical shifts of the carbon atoms of the methoxymethyl group of di-ortho-substituted aromatic methoxymethyl ethers. (1989). Magnetic Resonance in Chemistry.
-
Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from [Link]
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). The Journal of Physical Chemistry A.
-
Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). Retrieved from [Link]
-
6.8 ¹³C NMR Spectroscopy. (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
- (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013).
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
- Is there a website for common 1H or 13C NMR spectra for known compounds? (2024). Reddit.
- Methoxy group conformation effects on 13C NMR parameters in 1-cis-methoxy- and 1-trans-methoxy-1,3-trans-butadiene. (1994). Magnetic Resonance in Chemistry.
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
- Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020).
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- 13C NMR Chemical Shift Table.pdf. (n.d.).
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
Sources
- 1. CASPRE [caspre.ca]
- 2. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 3. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.latech.edu [chem.latech.edu]
Validating the Purity of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate: A Comparative Guide to Achieving >98% Confidence
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. For a compound such as Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, a novel molecule with potential therapeutic applications, rigorous purity validation is the bedrock upon which all subsequent biological and clinical investigations are built. This guide provides a comprehensive comparison of analytical methodologies for the robust validation of its purity, ensuring it meets the stringent requirement of >98%. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Imperative of Purity in Drug Discovery
Impurities in a drug substance can have profound and often unpredictable consequences. They can introduce their own pharmacological or toxicological effects, interfere with the intended biological activity of the active pharmaceutical ingredient (API), and compromise the stability of the final drug product.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5] Therefore, the selection and validation of appropriate analytical methods for purity determination are of paramount importance.[6][7]
A Comparative Analysis of Key Purity Determination Techniques
The choice of an analytical technique for purity validation is dictated by the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. For this compound, a moderately polar ester, both HPLC and qNMR present as powerful and complementary techniques. Gas Chromatography (GC) can also be a valuable tool, particularly for assessing volatile impurities and residual solvents.[8][9]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility.[1][8] It excels at separating complex mixtures, allowing for the detection and quantification of even trace-level impurities.[1]
The structure of this compound, with its aromatic ring and ester functionality, makes it an ideal candidate for reverse-phase HPLC with UV detection. The aromatic chromophore will provide a strong UV absorbance, enabling sensitive detection. The ester group, while susceptible to hydrolysis under extreme pH conditions, is stable under typical reverse-phase chromatography conditions.
Experimental Protocol: Purity Determination by HPLC
Objective: To develop and validate a reverse-phase HPLC method for the quantification of this compound and the detection of any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
This compound reference standard (of known, high purity)
-
Sample of this compound to be tested.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of the 50:50 acetonitrile/water mixture.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 272 nm (based on the UV absorbance of the methoxyphenyl group)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
-
Data Analysis:
-
Inject the blank (50:50 acetonitrile/water), the working standard solution, and the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage purity of the sample using the area normalization method, assuming that all impurities have a similar response factor to the main component.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
qNMR has emerged as a powerful primary method for purity determination because it allows for the direct quantification of a substance without the need for a structurally identical reference standard.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing an absolute measure of the amount of substance.[10][12]
The structure of this compound offers several distinct proton signals in the ¹H NMR spectrum that can be used for quantification. For instance, the methoxy protons or the aromatic protons can serve as excellent quantitative reporters. By using a certified internal standard with a known purity, the purity of the analyte can be accurately determined.[12]
Experimental Protocol: Purity Determination by ¹H qNMR
Objective: To determine the absolute purity of this compound using ¹H qNMR spectroscopy with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Reagents:
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The choice of standard should be based on its solubility in the chosen solvent and the absence of signal overlap with the analyte.
-
Sample of this compound to be tested.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial. The molar ratio of the standard to the analyte should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
Long relaxation delay (D1): Typically 5 times the longest T₁ relaxation time of the protons being integrated. This ensures complete relaxation of the nuclei between scans.
-
Calibrated 90° pulse: To ensure uniform excitation across the spectrum.
-
Sufficient number of scans: To achieve a good signal-to-noise ratio for accurate integration.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methoxy protons at ~3.8 ppm) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical flow of the purity validation process, from initial sample receipt to the final purity statement.
Caption: Workflow for the comprehensive purity validation of this compound.
Comparative Summary of HPLC and qNMR for Purity Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Impurity profiling and quantification of known and unknown impurities. | Absolute purity determination and structural confirmation. |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification.[13] | Does not require a reference standard of the analyte; uses a certified internal standard.[10][11] |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities (ppm levels). | Lower sensitivity compared to HPLC, typically suitable for impurities >0.1%. |
| Quantification | Relative quantification (area percent) or external/internal standard calibration. | Absolute quantification. |
| Throughput | Relatively high throughput with automated systems. | Lower throughput due to longer acquisition times for quantitative accuracy. |
| Limitations | Requires chromophores for UV detection; non-chromophoric impurities may be missed. Response factors can vary between the analyte and impurities. | Signal overlap can complicate quantification. Requires careful experimental setup for accuracy. |
Conclusion: An Integrated Approach to Purity Validation
For a comprehensive and robust validation of the purity of this compound to be >98%, a multi-faceted analytical approach is recommended. HPLC serves as an indispensable tool for high-sensitivity impurity profiling, providing a detailed picture of any related substances.[1][8] Complementing this, qNMR offers a powerful and orthogonal method for absolute purity determination, anchoring the purity value with a high degree of confidence and without reliance on a specific reference standard for the analyte itself.[12][14] When necessary, GC analysis can provide additional assurance by quantifying volatile organic impurities and residual solvents. By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the quality, safety, and reliability of this promising chemical entity.
References
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL.
- Determining and reporting purity of organic molecules: why qNMR - PubMed.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma.
- Determining and reporting purity of organic molecules: Why qNMR - ResearchGate.
- Quantitative NMR Spectroscopy.
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org.
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
- High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) - Restek Resource Hub.
- Common Methods of Drug Analysis - BOC Sciences.
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm.
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
- Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed.
- Gas chromatographic analysis of fatty acid methyl esters - PubMed.
- ICH Test Procedures and Acceptance Criteria for Biological Products - National Toxicology Program.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Fatty Acid Methyl Ester analysis by Gas Chromatography - Sigma-Aldrich.
- HPLC analysis | Cyberlipid - gerli.
- GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method - Agilent.
- Quality Guidelines - ICH.
- A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis - Benchchem.
- Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- Reference-Standard Material Qualification | Pharmaceutical Technology.
- Why Is HPLC Ideal for Chemical Purity Testing? - Moravek, Inc.
- 2008 USPC Official 12/1/07 - 4/30/08 General Chapters: <1225> VALIDATION OF C... Page 1 of 10.
- HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech.
- USP 2025 pdf free download (United State Pharmacopeia 48 - NF 43) - WebofPharma.
- Characteristics required for assay validation as per USP | Download Table - ResearchGate.
- Validation Of Analytical Methods For Pharmaceutical Analysis.
- Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) - Pure and Applied Chemistry.
- Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria | BioPharm International.
- Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry.
Sources
- 1. moravek.com [moravek.com]
- 2. pharmtech.com [pharmtech.com]
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- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 10. rssl.com [rssl.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. torontech.com [torontech.com]
- 14. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Executive Summary & Risk Profile
Status: High-Caution / Potent Intermediate Universal Precaution Protocol: Apply OEB 3 (Occupational Exposure Band) standards.
As a researcher handling Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate , you are likely working with a precursor in the synthesis of centrally acting analgesics (structurally related to the tapentadol/tramadol scaffold).
Because public toxicological data (SDS) for this specific intermediate is often proprietary or sparse, we must adopt a Structure-Activity Relationship (SAR) safety approach. We treat this not merely as an organic ester, but as a lipophilic, potentially bioactive intermediate capable of crossing the blood-brain barrier if absorbed.
Structural Hazard Analysis
-
Lipophilicity (LogP > 3 estimated): The methyl ester and methoxy groups significantly increase lipid solubility. Risk: Rapid dermal absorption and carrier capability for other solvents.
-
Ether Moiety: Potential for peroxide formation upon extended storage, though lower risk than simple ethers. Risk: Chemical instability.
-
Pharmacophore: The 3-methoxyphenyl fragment is common in CNS-active agents. Risk: Uncharacterized pharmacological activity (sedation, respiratory depression) upon exposure.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" defaults. This matrix is calibrated for unknown potency intermediates.
| Protection Zone | Equipment Standard | Operational Logic (The "Why") |
| Hand Protection | Primary: Nitrile (0.11 mm) Secondary (Liner): Low-modulus Nitrile or Laminate (Silver Shield) for >10g handling. | Permeation Defense: Aromatic esters can swell standard latex. Double-gloving creates a tortuous path for liquid permeation and allows outer glove removal without skin exposure. |
| Respiratory | Primary: Chemical Fume Hood (Face velocity: 100 fpm). Fallback: P100/OV (Organic Vapor) Respirator. | Aerosol Control: As a likely viscous liquid or low-melting solid, the risk is aerosolization during transfer or weighing. HEPA (P100) captures particulates; OV captures volatile ester vapors. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting). | Splash Trajectory: Safety glasses are insufficient for liquid intermediates that can track around lenses via capillary action. |
| Body | Tyvek® Lab Coat (Closed front) + Chemically Resistant Apron. | Absorption Block: Cotton coats absorb and hold lipophilic liquids against the skin. Tyvek repels organic splashes. |
Operational Protocols: The "Self-Validating" Workflow
Safety is a system, not a checklist. Use these workflows to ensure containment.
A. Weighing & Transfer (Solid/Viscous Liquid)
-
Static Elimination: Use an ionizing bar or anti-static gun before weighing.
-
Reason: Organic powders/viscous oils often carry static charges that cause "fly-away" particles, contaminating the balance area.
-
-
The "Double-Containment" Rule: Never transport the flask openly.
-
Place the tared vessel inside a secondary container (e.g., a plastic tub) before removing it from the hood.
-
-
Solvent Quench: Have a pre-wetted wipe (Isopropanol) ready before opening the vial.
-
Reason: Immediate capture of micro-droplets on the threads of the cap.
-
B. Waste Disposal Logistics[1]
-
Classification: Non-Halogenated Organic Solvent Waste (unless mixed with DCM/Chloroform).
-
Destruction Method: High-Temperature Incineration.
-
Protocol: Do not pour directly into the main waste drum. Collect in a satellite container (polyethylene) inside the hood, then transfer to the main drum only when full.
Visualized Workflows (Graphviz)
Diagram 1: Risk Assessment & PPE Decision Tree
This logic flow determines your required protection level based on the quantity handled.
Caption: Decision logic for selecting PPE based on quantity and energy potential (heating/pressure).
Diagram 2: Spill Response Protocol (The "3-C" Method)
Control, Contain, Clean.
Caption: The "3-C" Protocol (Control, Contain, Clean) for handling liquid intermediate spills.
Emergency Response Data
| Scenario | Immediate Action | Medical Context |
| Skin Contact | Wash with soap and water for 15 minutes . Do not use alcohol (enhances absorption). | Monitor for CNS depression (drowsiness) due to structural similarity to opioid precursors. |
| Eye Contact | Flush with water/saline for 15 minutes. Lift eyelids. | Esters are irritants; corneal clouding is possible. |
| Inhalation | Move to fresh air.[1] Support respiration if labored. | Treat as "Unknown Narcotic" exposure until cleared by tox screen. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][3]
- Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal.
-
PubChem. (n.d.). Compound Summary: Methyl esters and Phenylpentanoate derivatives. (General structural safety data). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
